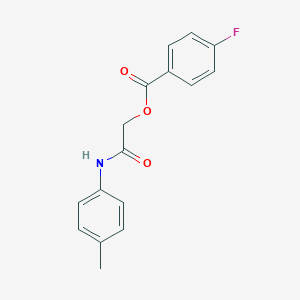
2-Oxo-2-(4-toluidino)ethyl 4-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2-(4-toluidino)ethyl 4-fluorobenzoate is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. It is a derivative of benzoic acid and has a molecular formula of C16H14FNO3.
Mécanisme D'action
The mechanism of action of 2-Oxo-2-(4-toluidino)ethyl 4-fluorobenzoate involves the inhibition of bacterial and fungal growth by disrupting the cell membrane. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that 2-Oxo-2-(4-toluidino)ethyl 4-fluorobenzoate has minimal toxicity towards normal cells and tissues. It has been found to have a low inhibitory concentration against various bacterial and fungal strains. It has also been found to have a potent antitumor effect in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Oxo-2-(4-toluidino)ethyl 4-fluorobenzoate in lab experiments include its potent antibacterial, antifungal, and antitumor properties. It also has a low toxicity towards normal cells and tissues. The limitations include its complex synthesis method and the need for further studies to determine its efficacy in vivo.
Orientations Futures
There are several future directions for the study of 2-Oxo-2-(4-toluidino)ethyl 4-fluorobenzoate. These include the development of more efficient synthesis methods, the determination of its efficacy in vivo, and the exploration of its potential use as a fluorescent probe for the detection of DNA damage. Additionally, further studies are needed to determine its potential use in the treatment of bacterial and fungal infections and cancer.
Méthodes De Synthèse
The synthesis of 2-Oxo-2-(4-toluidino)ethyl 4-fluorobenzoate involves a multi-step process. The first step involves the reaction of 4-aminotoluene with ethyl 4-fluorobenzoate in the presence of a catalyst to form an intermediate product. This intermediate product is then treated with acetic anhydride to form the final product.
Applications De Recherche Scientifique
2-Oxo-2-(4-toluidino)ethyl 4-fluorobenzoate has been extensively studied in scientific research for its potential applications in various fields. It has been found to have antibacterial, antifungal, and antitumor properties. It has also been studied for its potential use as a fluorescent probe for the detection of DNA damage.
Propriétés
Nom du produit |
2-Oxo-2-(4-toluidino)ethyl 4-fluorobenzoate |
|---|---|
Formule moléculaire |
C16H14FNO3 |
Poids moléculaire |
287.28 g/mol |
Nom IUPAC |
[2-(4-methylanilino)-2-oxoethyl] 4-fluorobenzoate |
InChI |
InChI=1S/C16H14FNO3/c1-11-2-8-14(9-3-11)18-15(19)10-21-16(20)12-4-6-13(17)7-5-12/h2-9H,10H2,1H3,(H,18,19) |
Clé InChI |
ZLLBZMDHUPLACF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)F |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate](/img/structure/B255354.png)
![4-bromo-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B255359.png)


![methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B255364.png)



![N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide](/img/structure/B255371.png)
![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B255376.png)

![7-(4-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B255379.png)